molecular formula C25H47N9O5 B607227 Dusquetide CAS No. 931395-42-5

Dusquetide

カタログ番号: B607227
CAS番号: 931395-42-5
分子量: 553.7 g/mol
InChIキー: ZUJBBVJXXYRPFS-DYKIIFRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デュスケチドは、自然免疫調節物質として機能する合成ペプチドです。それは、オートファジー受容体タンパク質セケストソーム1(p62)を標的とすることで、自然免疫応答を調節します。 この化合物は、炎症を軽減し、細菌感染のクリアランスを強化する可能性を示しており、さまざまな炎症性および感染性疾患に対する潜在的な治療薬となっています .

2. 製法

合成経路および反応条件: デュスケチドは、ペプチドの製造に一般的に用いられる方法である固相ペプチド合成(SPPS)を用いて合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に添加することが含まれます。このプロセスには、以下の手順が含まれます。

    樹脂への負荷: 最初のアミノ酸は樹脂に結合されます。

    脱保護: アミノ酸の保護基が除去されます。

    カップリング: 次のアミノ酸が活性化され、成長中のペプチド鎖にカップリングされます。

    繰り返し: 手順2と3は、目的のペプチド配列が得られるまで繰り返されます。

    切断: ペプチドは樹脂から切断され、精製されます.

工業生産方法: デュスケチドの工業生産は、実験室規模の合成と同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成機および高速液体クロマトグラフィー(HPLC)を使用して、高純度と高収率を確保しています .

準備方法

Synthetic Routes and Reaction Conditions: Dusquetide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .

化学反応の分析

反応の種類: デュスケチドは、主に伝統的な化学反応ではなく、結合相互作用を起こします。 それは、静電相互作用と疎水性相互作用を通じて、標的タンパク質と複合体を形成します .

一般的な試薬と条件:

主な生成物: デュスケチド合成の主な生成物は、ペプチド自体であり、その後、副生成物や不純物を除去するために精製されます .

科学的研究の応用

Treatment of Oral Mucositis

Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemoradiation therapy for head and neck cancers. Dusquetide has been investigated for its efficacy in reducing the duration and severity of this condition.

  • Phase 2 and Phase 3 Trials : In a Phase 2 clinical trial, this compound demonstrated a significant reduction in the duration of severe oral mucositis (SOM) by approximately 50%. The median duration decreased from 18 days in the placebo group to 9 days in the this compound group . The Phase 3 DOM-INNATE study showed similar trends but did not achieve statistical significance for its primary endpoint, although secondary endpoints indicated biological activity with a 50% reduction in SOM duration .
Study Population Findings
Phase 2 TrialHead and neck cancer50% reduction in SOM duration
Phase 3 DOM-INNATE StudyHead and neck cancerMedian SOM duration: 18 days (placebo) vs. 9 days (this compound)

Anti-Tumor Efficacy

This compound has also been evaluated for its potential anti-tumor effects. Preclinical studies have shown that it can reduce tumor size in xenograft models, particularly when used in conjunction with other therapies like chemotherapy and radiation.

  • Nonclinical Studies : this compound has demonstrated efficacy as both a standalone treatment and in combination with other modalities against various cancer cell lines, including breast cancer models (MCF-7). It has been associated with improved tumor responses and increased overall survival rates .
Study Type Cancer Type Results
Nonclinical Xenograft StudyBreast Cancer (MCF-7)Reduction in tumor size; improved survival

Behçet's Disease

This compound is currently being explored for its potential application in treating Behçet's disease, an inflammatory condition characterized by recurrent oral ulcers. A Phase 2 clinical trial is underway to evaluate its efficacy in this context .

Other Inflammatory Conditions

Due to its mechanism of action as an IDR, this compound may have broader applications in managing acute inflammatory conditions and addressing antibiotic resistance through modulation of the innate immune response .

作用機序

デュスケチドは、オートファジー受容体タンパク質セケストソーム1(p62)のZZドメインに結合することで作用します。この結合は、p62-RIP1複合体を調節し、p38のリン酸化を増加させ、CEBP/Bの発現を強化します。 これらの分子イベントは、自然免疫応答の調節、炎症の軽減、および細菌感染のクリアランスの促進につながります .

類似の化合物:

独自性: デュスケチドは、細胞膜を透過し、p62のZZドメインを特異的に標的とする能力において、独自です。 この特異性により、オートファジーを活性化することなく、自然免疫応答を正確に調節することが可能になり、他の類似の化合物と区別されます .

類似化合物との比較

Uniqueness: this compound is unique in its ability to penetrate the cell membrane and specifically target the ZZ domain of p62. This specificity allows for precise modulation of the innate immune response without activating autophagy, distinguishing it from other similar compounds .

生物活性

Dusquetide, also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR) . It has garnered attention for its potential therapeutic applications, particularly in modulating the innate immune response and reducing inflammation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and preclinical findings.

This compound primarily exerts its effects by interacting with p62 (SQSTM1) , a multifunctional scaffold protein involved in various intracellular signaling pathways. The binding of this compound to p62 stabilizes the p62-RIP1 complex , which plays a critical role in regulating innate immune responses. The following key actions have been identified:

  • Inhibition of Autophagy : this compound does not activate autophagy but instead modulates downstream signaling pathways associated with p62.
  • Enhancement of p38 MAPK Pathway : Treatment with this compound leads to increased phosphorylation of p38 MAPK, a crucial mediator in inflammatory responses.
  • Regulation of C/EBPβ Expression : this compound significantly elevates the expression of CCAAT-enhancer binding protein-β (C/EBPβ), a transcription factor involved in immune response regulation, while leaving NFκB and AP-1 levels unchanged .

Table 1: Summary of this compound's Mechanisms

MechanismEffect
Binding to p62Stabilizes p62-RIP1 complex
p38 MAPK ActivationIncreases phosphorylation
C/EBPβ ExpressionEnhances expression without affecting NFκB or AP-1

Oral Mucositis Treatment

This compound has shown promising results in treating severe oral mucositis (SOM) in patients undergoing chemoradiation therapy (CRT) for head and neck cancers. Key findings from clinical studies include:

  • Phase 2 Study Results : A Phase 2 clinical trial demonstrated a 50% reduction in the median duration of SOM (from 18 days in placebo to 9 days with this compound at 1.5 mg/kg) among patients receiving at least 55 Gy irradiation. In high-risk subgroups, this reduction was even more pronounced at 67% .
  • Long-term Follow-up : Extended analysis revealed that this compound treatment was well-tolerated and did not increase infection rates or mortality, suggesting a favorable safety profile .

Anti-Tumor Activity

This compound has also been investigated for its anti-tumor properties:

  • Preclinical Studies : In xenograft models, this compound demonstrated efficacy in reducing tumor size when used alone or in combination with chemotherapy and radiation .
  • Mechanistic Insights : The modulation of p62 by this compound may contribute to its anti-tumor effects, particularly in breast cancer models where p62 is implicated in tumorigenesis .

Table 2: Clinical Trial Outcomes

Study TypePatient PopulationTreatment DoseMedian Duration ReductionStatistical Significance
Phase 2Head and Neck Cancer1.5 mg/kg50% (18 days to 9 days)Not statistically significant
Phase 3Severe Oral MucositisVariable56% (18 days to 8 days)Not statistically significant

Preclinical Findings

Preclinical studies have consistently supported the biological activity of this compound across various models:

  • Animal Models : this compound reduced the duration and severity of oral mucositis by approximately 50% in mouse and hamster models .
  • Infection Clearance : Enhanced clearance of bacterial infections was observed, aligning with its role in modulating the innate immune system .

Case Studies

A notable case study involved patients treated for SOM during CRT. Patients receiving this compound exhibited not only reduced duration of mucositis but also lower rates of non-fungal infections compared to placebo groups. The long-term follow-up indicated sustained benefits beyond initial treatment phases, highlighting the potential for this compound to improve overall patient outcomes during cancer therapies .

特性

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。